Cas no 1379841-08-3 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid structure](https://ja.kuujia.com/scimg/cas/1379841-08-3x500.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid 化学的及び物理的性質
名前と識別子
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- 1379841-08-3
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid
- EN300-6746449
-
- インチ: 1S/C26H23NO6/c1-32-25(30)17-8-6-7-16(13-17)14-23(24(28)29)27-26(31)33-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,27,31)(H,28,29)
- InChIKey: AQAWAHWPCHEVPW-UHFFFAOYSA-N
- SMILES: O(C(NC(C(=O)O)CC1C=CC=C(C(=O)OC)C=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 445.15253745g/mol
- 同位素质量: 445.15253745g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 33
- 回転可能化学結合数: 9
- 複雑さ: 689
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- XLogP3: 4.5
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6746449-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid |
1379841-08-3 | 95.0% | 0.25g |
$1814.0 | 2025-03-13 | |
Enamine | EN300-6746449-10.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid |
1379841-08-3 | 95.0% | 10.0g |
$8480.0 | 2025-03-13 | |
Enamine | EN300-6746449-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid |
1379841-08-3 | 95.0% | 0.1g |
$1735.0 | 2025-03-13 | |
Enamine | EN300-6746449-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid |
1379841-08-3 | 95.0% | 2.5g |
$3865.0 | 2025-03-13 | |
Enamine | EN300-6746449-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid |
1379841-08-3 | 95.0% | 1.0g |
$1971.0 | 2025-03-13 | |
Enamine | EN300-6746449-0.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid |
1379841-08-3 | 95.0% | 0.5g |
$1893.0 | 2025-03-13 | |
Enamine | EN300-6746449-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid |
1379841-08-3 | 95.0% | 0.05g |
$1657.0 | 2025-03-13 | |
Enamine | EN300-6746449-5.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid |
1379841-08-3 | 95.0% | 5.0g |
$5719.0 | 2025-03-13 |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acidに関する追加情報
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic Acid: A Comprehensive Overview
The compound with CAS No. 1379841-08-3, known as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(methoxycarbonyl)phenyl]propanoic acid, is a complex organic molecule with significant potential in various fields of chemistry and biology. This compound belongs to the class of amino acids, specifically a substituted propanoic acid derivative, and is characterized by its intricate structure involving a fluorenylmethyloxycarbonyl (Fmoc) group and a methoxycarbonyl-substituted phenyl group. The Fmoc group is a well-known protecting group in peptide synthesis, while the methoxycarbonyl substituent adds further functional complexity to the molecule.
Recent studies have highlighted the importance of such compounds in drug discovery and development. The Fmoc group, in particular, has been extensively utilized in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under acidic conditions. This makes the compound an invaluable tool in the synthesis of bioactive peptides and proteins. Moreover, the presence of the methoxycarbonyl phenyl group introduces additional electronic and steric effects, which can influence the molecule's reactivity and bioavailability.
From a structural perspective, the compound features a central propanoic acid backbone with two key substituents: an Fmoc-amino group at position 2 and a methoxycarbonyl phenyl group at position 3. The Fmoc-amino group acts as a protective moiety during peptide synthesis, ensuring that only the desired amino terminus is available for reaction. Meanwhile, the methoxycarbonyl phenyl group serves as an electron-withdrawing substituent, potentially enhancing the molecule's ability to participate in various chemical reactions or biological interactions.
Recent advancements in computational chemistry have enabled researchers to predict the physical and chemical properties of such compounds with unprecedented accuracy. For instance, molecular modeling studies have revealed that this compound exhibits favorable solubility profiles and metabolic stability, making it a promising candidate for drug delivery systems. Additionally, its ability to form stable amide bonds with other amino acids suggests its utility in constructing complex peptide libraries for high-throughput screening.
In terms of applications, this compound has found utility in both academic research and industrial settings. In academia, it serves as a model compound for studying peptide folding mechanisms and enzyme-substrate interactions. In industry, it is employed as an intermediate in the synthesis of biopharmaceuticals and agrochemicals. Furthermore, its unique structure makes it an attractive candidate for exploring novel synthetic methodologies or catalytic transformations.
One area where this compound has garnered significant attention is its role in combinatorial chemistry. By incorporating this compound into combinatorial libraries, researchers can rapidly generate diverse sets of peptides or small molecules for screening against various biological targets. The Fmoc group's compatibility with standard coupling reagents facilitates this process, while the methoxycarbonyl phenyl group introduces functional diversity into the library.
Another promising avenue is its application in materials science. The compound's ability to form self-assembled monolayers or nanostructured films has been explored for use in sensors or electronic devices. Its hydrophobicity imparted by the fluorenyl moiety could also be leveraged for creating water-repellent surfaces or encapsulating hydrophobic drugs.
Looking ahead, ongoing research aims to optimize the synthesis of this compound further while exploring its potential applications in emerging fields such as nanotechnology and green chemistry. By harnessing its unique properties and functionalities, scientists hope to unlock new possibilities for advancing human health and sustainable development.
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